
6-Methylpteridine-2,4-diamine
概要
説明
6-Methylpteridine-2,4-diamine is an organic compound belonging to the class of pteridines and derivatives. These compounds are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4,5-b)pyrazine . The molecular formula of this compound is C7H8N6, and it has a molecular weight of 176.179 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpteridine-2,4-diamine typically involves the nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine using various types of nucleophiles . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-Methylpteridine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine oxides.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted pteridines and dihydropteridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Medicinal Chemistry
One of the most significant applications of 6-Methylpteridine-2,4-diamine is its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the synthesis of methotrexate, an established antineoplastic agent used in cancer chemotherapy. The process involves alkylating diethyl N-[4-(methylamino)benzoyl]glutamate with 6-chloromethylpteridine derivatives to yield high-purity methotrexate . This method emphasizes the compound's utility in developing effective cancer treatments.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives through reactions with amines or alcohols. The amino groups can also engage in acylation or alkylation reactions, expanding the potential chemical transformations that can be achieved.
Synthesis and Reaction Mechanisms
A study demonstrated the synthesis of 2,4-diamino-6-hydroxymethylpteridine from this compound through controlled reaction conditions involving molecular oxygen . This method improved yields and selectivity for desired isomers, showcasing the compound's relevance in synthetic methodologies.
Antiparasitic Activity
Recent investigations into related compounds have explored their efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease. A series of 2,4-diamino-6-methylpyrimidines were identified as promising candidates for further development due to their cytocidal effects on the parasite . While not directly involving this compound, these findings highlight the broader context of pteridine derivatives in combating parasitic infections.
Data Tables
Application Area | Description | Example Use Case |
---|---|---|
Medicinal Chemistry | Intermediate for pharmaceutical synthesis | Methotrexate production |
Organic Synthesis | Building block for chemical transformations | Nucleophilic substitution reactions |
Biological Research | Potential antimicrobial and antitumor properties | Investigating interactions with pathogens |
作用機序
The mechanism of action of 6-Methylpteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in the folate metabolism pathway, similar to methotrexate . This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division, thereby exerting its effects on rapidly dividing cells, such as cancer cells.
類似化合物との比較
Similar Compounds
Methotrexate: A well-known antimetabolite used in cancer therapy.
Aminopterin: Another antimetabolite with similar structure and function.
Folic Acid: A naturally occurring pteridine derivative involved in various metabolic processes.
Uniqueness
6-Methylpteridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike methotrexate and aminopterin, which are primarily used as therapeutic agents, this compound is mainly used in research and industrial applications .
生物活性
6-Methylpteridine-2,4-diamine, a pteridine derivative, has garnered attention in biochemical research due to its potential biological activities and applications in medicinal chemistry. This compound plays a significant role in various metabolic pathways, particularly those involving folate metabolism, and exhibits properties that may be beneficial in therapeutic contexts.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 180.18 g/mol
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 180.18 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymes involved in folate metabolism. It interacts with dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and repair. This inhibition can lead to antiproliferative effects, making it a candidate for further research in cancer treatment.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens.
- Anticancer Potential : By inhibiting DHFR, it may exhibit anticancer effects similar to established chemotherapeutic agents like methotrexate.
- Role in Folate Metabolism : It serves as a precursor in the biosynthesis of other biologically active pteridines and folates.
Table 2: Summary of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Effective against certain bacterial strains |
Anticancer | Potential DHFR inhibitor; may reduce tumor growth |
Folate Metabolism | Precursor for biosynthesis of essential pteridines |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound inhibited the growth of Molt-3 T cells by interfering with folate metabolism pathways. The IC was determined to be approximately 0.18 mg/mL, indicating significant cytotoxicity at relatively low concentrations .
- Animal Models : Research involving animal models has suggested that dietary supplementation with pteridine derivatives can influence metabolic health and may offer protective effects against certain diseases .
- Comparative Studies : In comparative studies with other pteridine derivatives, this compound exhibited unique properties due to its methylation at the 6-position, which influenced its solubility and biological interactions.
Future Directions
The ongoing research into the biological activity of this compound suggests promising avenues for its application in medicine:
- Therapeutic Development : Further exploration into its role as a DHFR inhibitor could lead to new treatments for cancer and autoimmune diseases.
- Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutics may enhance treatment outcomes while minimizing resistance.
- Expanded Antimicrobial Applications : Given its antimicrobial properties, there is potential for developing new antibiotics based on this compound.
特性
IUPAC Name |
6-methylpteridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-3-2-10-6-4(11-3)5(8)12-7(9)13-6/h2H,1H3,(H4,8,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNAKLLYSPINFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221061 | |
Record name | 2,4-Pteridinediamine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-74-7 | |
Record name | 6-Methyl-2,4-diaminopteridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC79658 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Pteridinediamine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYL-2,4-DIAMINOPTERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ8EW47RCB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Diamino-6-methylpteridine in relation to methotrexate?
A: 2,4-Diamino-6-methylpteridine has been identified as an impurity in parenteral methotrexate dosage forms. [] While methotrexate itself is an antineoplastic drug used in chemotherapy, the presence of 2,4-Diamino-6-methylpteridine, along with other impurities, raises concerns about potential effects on treatment efficacy and patient safety, especially at high doses. []
Q2: How does 2,4-Diamino-6-methylpteridine interact with bacteria and radiation?
A: Research suggests that 2,4-Diamino-6-methylpteridine, along with other folic acid analogs, can sensitize bacteria to ionizing radiation. [] This sensitization is most effective when the compound is present during irradiation and can be counteracted by cysteine or cysteamine. [] The mechanism of action appears to be related to folic acid antagonism, although the precise details require further investigation. []
Q3: What can you tell me about the stereochemistry of 2,4-Diamino-6-methylpteridine reduction?
A: Catalytic reduction of 2,4-diamino-7-deuterio-6-(partial)trideuteriomethylpteridine with hydrogen yields a 1:1 mixture of cis and trans isomers of 2,4-diamino-7-deuterio-6-(partial)trideuteriomethyl-5,6,7,8-tetrahydropteridine. [] This contrasts with the reduction of the related 6,7-dimethylpterin, which proceeds stereospecifically to form only the cis isomer of the tetrahydro derivative. [] The stereochemical outcome of the reduction was determined using 1H NMR spectroscopy. []
Q4: Are there any studies on how the structure of 2,4-Diamino-6-methylpteridine relates to its activity?
A: While studies directly investigating the structure-activity relationship of 2,4-Diamino-6-methylpteridine are limited within the provided research, a study on methotrexate binding to Escherichia coli dihydrofolate reductase offers some insights. [] This study used 2,4-Diamino-6-methylpteridine as a simplified model for methotrexate and found that protonation at the N-1 position and interaction with Aspartic acid 27 of the enzyme are crucial for binding. [] This information, while focused on methotrexate, could provide a starting point for understanding the structural features influencing the activity of 2,4-Diamino-6-methylpteridine.
Q5: How were the different 2,4-Diamino-6-methylpteridine derivatives characterized?
A: Researchers employed a variety of techniques to characterize 2,4-Diamino-6-methylpteridine and its derivatives. 13C and 1H NMR spectroscopy were instrumental in confirming the identity and position of 13C labels in specifically labeled compounds. [] Additionally, UV and NMR spectroscopy, along with pKa measurements, were used to characterize the structure and properties of synthesized derivatives, including O-glycosides. []
Q6: Can you provide the molecular formula and weight of 2,4-Diamino-6-methylpteridine?
A6: The molecular formula for 2,4-Diamino-6-methylpteridine is C7H9N6. Its molecular weight is 177.19 g/mol.
Q7: Were there any efforts to synthesize specific derivatives of 2,4-Diamino-6-methylpteridine?
A: Yes, researchers successfully synthesized a series of 18 derivatives of 2,4-Diamino-6-methylpteridine through nucleophilic displacement reactions starting from 6-(bromomethyl)-2,4-pteridinediamine. [] These derivatives were intended for antileukemic activity screening, but unfortunately, none exhibited the desired activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。